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Compound of Interest

Benzenesulfonamide, p-bromo-N-
Compound Name:

methyl-

Cat. No.: B1266604

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-bromo-
N-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic
synthesis. This document compiles and analyzes available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for p-bromo-N-
methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 13C NMR Spectroscopic Data
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Chemical Shift (6, ppm) Assighment
29.5 N-CHs

127.0 C-Br

129.2 Aromatic C-H
132.5 Aromatic C-H
139.0 Aromatic C-S

Source: SpectraBase[1]
Table 2: Predicted 'H NMR Spectroscopic Data

Due to the limited availability of experimental *H NMR data for p-bromo-N-
methylbenzenesulfonamide, the following data is predicted based on the analysis of the closely
related analog, N-(4-bromophenyl)-4-methylbenzenesulfonamide, and established chemical
shift principles.

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)
~2.6 Singlet 3H N-CHs
~49 Quartet 1H N-H

Aromatic H (ortho to
~7.7 Doublet 2H

SO2NH)

Aromatic H (ortho to
~7.8 Doublet 2H

Br)

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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The following are characteristic infrared absorption bands expected for p-bromo-N-

methylbenzenesulfonamide based on the analysis of similar arylsulfonamides.[2]

Wavenumber (cm~?) Vibration Functional Group
3350 - 3250 N-H Stretch Sulfonamide (N-H)
3100 - 3000 C-H Stretch Aromatic C-H

2980 - 2850 C-H Stretch Methyl (N-CHs)

1350 - 1310 Asymmetric SOz Stretch Sulfonyl (SO2)

1170 - 1140 Symmetric SOz Stretch Sulfonyl (S02)

~1090 C-N Stretch C-N

~1010 S-N Stretch Sulfonamide (S-N)

850 - 800 C-H Bending p-disubstituted benzene
~750 C-Br Stretch Aryl Bromide

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data (GC-MS)

m/z Interpretation
[M]* Molecular ion peak (presence of Br
249/251 _
isotopes)
185 [M - SO2]*
155/157 [Br-CeHa]*
90 [CeHaSO]*
76 [CeHa]*

Source: SpectraBase[1]
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Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of p-bromo-N-methylbenzenesulfonamide (5-10 mg) is prepared in a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds, ~0.7 mL). The solution is transferred to a 5 mm
NMR tube. *H and 3C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped
with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is
placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-
400 cm~* with a resolution of 4 cm™1.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer
(GC-MS). The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is
vaporized and separated. The separated components then enter the mass spectrometer, where
they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios (m/z)
of the resulting ions are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like p-bromo-N-methylbenzenesulfonamide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of p-Bromo-N-
methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266604+#spectroscopic-data-of-p-
bromo-n-methylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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